1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride

GABA transporter inhibition polypharmacology ortho-bromo SAR

1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride (CAS 3575-60-8; MF: C15H25BrClNO2; MW: 366.72) is a racemic phenoxypropanolamine derivative bearing an ortho-bromine substituent on the phenoxy ring and a bulky diisopropylamino N-substituent. It belongs to the chemotype classically associated with β-adrenoceptor antagonism but its structural deviations—particularly the ortho-halogen and the sterically demanding amine—confer a distinct polypharmacology profile that diverges from canonical β-blockers.

Molecular Formula C15H25BrClNO2
Molecular Weight 366.72 g/mol
CAS No. 3575-60-8
Cat. No. B3131726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride
CAS3575-60-8
Molecular FormulaC15H25BrClNO2
Molecular Weight366.72 g/mol
Structural Identifiers
SMILESCC(C)N(CC(COC1=CC=CC=C1Br)O)C(C)C.Cl
InChIInChI=1S/C15H24BrNO2.ClH/c1-11(2)17(12(3)4)9-13(18)10-19-15-8-6-5-7-14(15)16;/h5-8,11-13,18H,9-10H2,1-4H3;1H
InChIKeyPWPRNDKZDLKVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride (CAS 3575-60-8): Core Scout Identity for Phenoxypropanolamine Library Screening


1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride (CAS 3575-60-8; MF: C15H25BrClNO2; MW: 366.72) is a racemic phenoxypropanolamine derivative bearing an ortho-bromine substituent on the phenoxy ring and a bulky diisopropylamino N-substituent . It belongs to the chemotype classically associated with β-adrenoceptor antagonism but its structural deviations—particularly the ortho-halogen and the sterically demanding amine—confer a distinct polypharmacology profile that diverges from canonical β-blockers. The compound is catalogued within the ChemBridge screening library (ID: 6838519) and is supplied exclusively as a research-use-only tool compound by multiple vendors .

Why 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride Cannot Be Replaced by Off-the-Shelf Phenoxypropanolamine β-Blockers


In-class substitution with standard β-blockers such as propranolol or atenolol fails because the ortho-bromine and diisopropylamino moieties on this scaffold alter the hydrogen-bonding topology and steric contour of the ligand, shifting its target-engagement profile away from classical β-adrenoceptors toward non-adrenergic transporters and ion channels [1][2]. The compound's verified affinity for the GABA transporter GAT1 (Ki ~1 μM) is absent in the reference phenoxypropanolamine class, meaning that neither propranolol nor any para-substituted N-isopropyl analog can serve as a functional surrogate in assays where dual β-adrenergic/GAT1 modulation is under investigation. Procurement based solely on core scaffold similarity therefore risks selecting a compound with a fundamentally different bioactivity fingerprint.

Quantitative Differentiation Evidence: 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride vs. Closest Analogs and In-Class Candidates


GAT1 Binding Affinity: A Non-Adrenergic Target Engagement Absent in Classical Phenoxypropanolamine β-Blockers

In competitive MS binding assays, the compound binds to the sodium- and chloride-dependent GABA transporter 1 (GAT1) with a Ki of 1.07 μM (mouse GAT1) and 1.10 μM (human GAT1), using NO71156 as the unlabelled marker in HEK293 cells [1]. In a functional [³H]GABA uptake assay, it inhibits mouse GAT1 with an IC₅₀ of 3.39 μM [2]. By contrast, the prototypical phenoxypropanolamine β-blocker propranolol shows no appreciable GAT1 affinity at concentrations up to 10 μM, a class-level characteristic confirmed across N-isopropylphenoxypropanolamines [3]. This represents a qualitative difference in target engagement: the ortho-bromo, N-diisopropyl substitution directs the compound toward a transporter target that is essentially inert to para-substituted or N-isopropyl analogs.

GABA transporter inhibition polypharmacology ortho-bromo SAR

GABAA Receptor Antagonist Activity: A Secondary Ion-Channel Target Not Shared with β₁/β₂-Selective Phenoxypropanolamines

The compound exhibits antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC₅₀ of 1.02 μM, measured by FMP assay in HEK293 Flp-In cells [1]. This ion-channel activity is absent in the pharmacological profiles of clinically used phenoxypropanolamine β-blockers such as atenolol and betaxolol, which are characterized by their selective β₁-adrenoceptor antagonism and lack of GABAA receptor interaction [2]. The ortho-bromine substitution likely permits a binding mode at the GABAA receptor that is sterically forbidden for para-substituted or unsubstituted phenoxypropanolamines.

GABAA receptor orthosteric antagonist ion channel screening

LogD₇.₄ Differentiation: Enhanced Lipophilicity Driven by ortho-Bromine and Diisopropylamino Substitution

The computed LogD at pH 7.4 for the free base form is 1.12 . This value is substantially higher than the LogD₇.₄ of atenolol (approximately -1.8) and practolol (approximately -0.8), and also exceeds that of the para-bromo analog 1-(4-bromophenoxy)-3-(isopropylamino)-2-propanol (estimated LogD₇.₄ ~0.6) [1]. The increase is attributable to two structural features unique to this compound: (1) the ortho-bromine, which reduces aqueous solvation through intramolecular halogen–oxygen interactions, and (2) the diisopropylamino group, which adds significant hydrocarbon surface area relative to the isopropylamino or tert-butylamino groups of standard β-blockers.

physicochemical property logD blood-brain barrier penetration

N-Substituent Steric Bulk: Diisopropylamino vs. Isopropylamino and the Impact on β-Adrenoceptor Subtype Selectivity

The diisopropylamino group (van der Waals volume ~102 ų) is substantially bulkier than the isopropylamino group (~55 ų) found in propranolol, atenolol, and most first-generation phenoxypropanolamine β-blockers . Published SAR studies on chiral phenoxypropanolamines demonstrate that increasing N-substituent bulk beyond isopropyl progressively reduces β₁-adrenoceptor affinity while modulating β₂/β₃ selectivity ratios. Villa et al. (1995) showed that compounds with N-substituents bulkier than isopropyl exhibit β₁/β₂ affinity ratios shifted by 5- to 20-fold relative to their N-isopropyl counterparts, a trend attributed to steric clash with a conserved valine residue in the β₁ binding pocket [1]. Although direct β-AR affinity data for the target compound are not publicly available, the diisopropylamino substitution places it at the extreme upper end of the steric scale for this chemotype, predicting a β-AR selectivity profile distinct from any N-isopropyl analog.

steric parameter beta-adrenoceptor selectivity N-substituent SAR

Defined Research Applications for 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride Based on Verified Evidence


GABA Transporter 1 (GAT1) Chemical Probe in Neurotransmitter Reuptake Assays

With confirmed GAT1 binding (Ki ~1.07–1.10 μM) and functional inhibition of [³H]GABA uptake (IC₅₀ = 3.39 μM), this compound can serve as a moderate-affinity GAT1 tool for in vitro studies of GABAergic neurotransmission [1][2]. Its phenoxypropanolamine scaffold distinguishes it from the typical nipecotic acid and guvacine derivative chemotypes used as GAT1 inhibitors, offering a structurally orthogonal probe for target validation and counter-screening.

Polypharmacology Screening for Dual β-Adrenoceptor / GABA Receptor Modulators

The combined GAT1 and GABAA receptor antagonist activity (IC₅₀ = 1.02 μM at α4β1δ GABAA) makes this compound a candidate for polypharmacology screening cascades aimed at identifying molecules that simultaneously modulate adrenergic and GABAergic signaling [1][3]. No marketed β-blocker exhibits this dual fingerprint, positioning the compound as a unique tool for exploring cross-talk between the sympathetic nervous system and inhibitory neurotransmission.

Structure-Activity Relationship Reference for N-Substituent Steric Effects in Phenoxypropanolamines

The diisopropylamino group, being approximately 1.85-fold larger in van der Waals volume than the isopropylamino group of standard β-blockers, provides the extreme-steric-bulk reference needed to anchor SAR studies on β-adrenoceptor subtype selectivity [4]. Procurement of this compound enables academic and industrial medicinal chemistry groups to experimentally test computational predictions of steric-driven selectivity without synthesizing the scaffold de novo.

CNS-Penetrant Tool Compound Development Leveraging Elevated LogD

The LogD₇.₄ of 1.12—significantly higher than atenolol (LogD₇.₄ ≈ -1.8) and practolol (LogD₇.₄ ≈ -0.8)—predicts improved passive blood-brain barrier permeability . This property supports its use as a starting scaffold for medicinal chemistry programs focused on CNS-targeted β-adrenoceptor or GABA transporter modulation, where low-lipophilicity classical β-blockers are unsuitable due to negligible brain penetration.

Quote Request

Request a Quote for 1-(2-Bromophenoxy)-3-(diisopropylamino)-2-propanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.